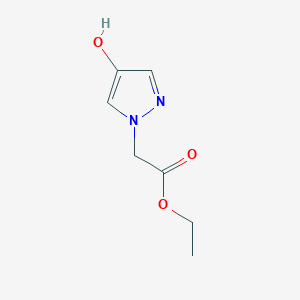

ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate

概要

説明

Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 4-hydroxy-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

化学反応の分析

Types of Reactions

Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Formation of ethyl 2-(4-oxo-1H-pyrazol-1-yl)acetate.

Reduction: Formation of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)ethanol.

Substitution: Formation of various ethers or esters depending on the substituent introduced.

科学的研究の応用

Medicinal Applications

1. Antitumor Activity:

Research has indicated that pyrazole derivatives, including ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate, exhibit promising antitumor properties. A study reported the synthesis of various pyrazole derivatives that showed significant activity against different cancer cell lines. The mechanism is believed to involve the inhibition of specific enzymes related to tumor growth .

2. Anti-inflammatory Properties:

this compound has been explored for its anti-inflammatory effects. In vitro studies demonstrated that compounds with similar structures could inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

3. Antimicrobial Activity:

The compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Agricultural Applications

1. Agrochemical Development:

In agriculture, this compound serves as an intermediate in the synthesis of agrochemicals. Its derivatives have been designed to enhance crop protection against pests and diseases while minimizing environmental impact .

2. Plant Growth Regulators:

Research indicates that pyrazole derivatives can act as plant growth regulators, influencing plant development and yield. This compound may play a role in developing new formulations that promote healthy plant growth under various environmental conditions .

Material Science Applications

1. Coordination Chemistry:

The compound's ability to act as a ligand makes it valuable in coordination chemistry. It can form stable complexes with transition metals, which are essential in catalysis and materials science applications .

2. Synthesis of Functional Materials:

this compound can be utilized in the synthesis of functional materials with specific properties for electronics or photonics applications. Its unique structural features allow for the development of materials with tailored electronic characteristics .

Case Studies

Case Study 1: Antitumor Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant antitumor activity against human cancer cell lines. The findings highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Agrochemical Research

In agricultural research, formulations containing this compound were tested for their efficacy against common crop pathogens. Results indicated improved resistance and yield in treated crops compared to controls .

作用機序

The mechanism of action of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural similarity to other bioactive pyrazole derivatives. The hydroxyl group and ester functionality may play a role in its binding to enzymes or receptors, influencing biological activity .

類似化合物との比較

Similar Compounds

4-Hydroxy-1H-pyrazole: A precursor in the synthesis of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate.

Ethyl 2-(1H-pyrazol-1-yl)acetate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and an ester functionality, which allows it to participate in a wide range of chemical reactions and potentially exhibit diverse biological activities. Its structural features make it a versatile compound for various applications in research and industry .

生物活性

Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, a five-membered heterocyclic structure known for its pharmacological potential. The molecular weight of this compound is approximately 170.17 g/mol, which contributes to its bioactivity and pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Compounds with similar structures have demonstrated the ability to inhibit key enzymes and receptors involved in disease processes:

- Antimicrobial Activity : Similar pyrazole derivatives have shown efficacy against a range of pathogens, including bacteria and fungi.

- Anti-inflammatory Effects : The compound exhibits potential in reducing inflammatory markers such as TNF-α and IL-6.

- Anticancer Properties : Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines by targeting pathways like topoisomerase II and EGFR .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies reveal that derivatives of pyrazole exhibit significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for active derivatives range from 0.22 to 0.25 μg/mL, indicating strong antibacterial activity .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 0.22 - 0.25 | Antibacterial |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been demonstrated through various assays measuring the inhibition of pro-inflammatory cytokines. For instance, certain pyrazole derivatives have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

| Cytokine | Inhibition (%) | Reference Drug |

|---|---|---|

| TNF-α | 76 - 93 | Dexamethasone |

| IL-6 | 76 - 93 | Dexamethasone |

Anticancer Activity

The anticancer effects of this compound are particularly noteworthy. Studies have indicated that pyrazole-containing compounds can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The half-maximal inhibitory concentration (IC50) values for these compounds suggest significant anticancer activity:

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives, including this compound, evaluating their biological activities against cancer cell lines and pathogens .

- Molecular Modeling Studies : Molecular modeling has been employed to predict the binding affinities of these compounds to target proteins involved in inflammation and cancer progression .

- Combinatorial Approaches : Research also explores the use of this compound in combination with other therapeutic agents to enhance efficacy against resistant bacterial strains and cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate, and what experimental conditions are critical for optimizing yield?

Methodological Answer: The compound can be synthesized via cyclocondensation or alkylation reactions. For example:

- Cyclocondensation : Reacting ethyl acetoacetate with hydrazine derivatives under basic conditions (e.g., NaOH in ethanol) forms the pyrazole core. Subsequent functionalization with ethyl bromoacetate introduces the acetate moiety .

- Alkylation : Ethyl bromoacetate can directly alkylate pre-synthesized pyrazole derivatives (e.g., 4-hydroxy-1H-pyrazole) under reflux in ethanol, requiring anhydrous conditions to minimize hydrolysis .

Key Parameters :

- Temperature : Reflux (~78°C for ethanol) ensures sufficient reactivity while avoiding decomposition.

- Catalysis : Sodium acetate or triethylamine may improve alkylation efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is often used to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the pyrazole ring protons (δ 6.5–7.5 ppm) and acetate ester carbonyl (δ ~170 ppm) .

- IR Spectroscopy : Peaks at ~3200–3400 cm (O–H stretch) and ~1740 cm (ester C=O) validate functional groups .

- X-ray Crystallography : Resolves molecular geometry, hydrogen bonding (e.g., hydroxy-pyrazole interactions), and crystal packing .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searches) optimize the synthesis and reactivity of this compound?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict viable pathways. For example, ICReDD combines computational and experimental data to identify optimal reaction conditions (e.g., solvent, catalyst) .

- Electronic Effects : Computational studies on substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) predict regioselectivity in alkylation or acylation reactions .

- Solvent Modeling : COSMO-RS simulations assess solvent polarity’s impact on reaction kinetics and product stability .

Q. How do researchers resolve contradictions in reported bioactivity or synthetic yields for this compound?

Methodological Answer:

- Design of Experiments (DoE) : Statistical methods (e.g., factorial design) isolate critical variables (e.g., temperature, reagent stoichiometry) that influence yield discrepancies. For example, varying the molar ratio of ethyl bromoacetate to pyrazole can identify optimal alkylation conditions .

- Reproducibility Checks : Cross-validate results using alternative synthetic routes (e.g., microwave-assisted vs. conventional heating) .

- Meta-Analysis : Compare crystallographic data (e.g., bond lengths, angles) across studies to confirm structural consistency .

Q. What is the role of substituents (e.g., hydroxy vs. methyl groups) on the pyrazole ring in modulating biological or material properties?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Experimental Validation : Synthesize analogs (e.g., 4-methyl or 4-aryl derivatives) and compare bioactivity (e.g., enzyme inhibition assays) or material properties (e.g., thermal stability) .

Q. How are advanced separation technologies (e.g., membrane filtration, HPLC) applied to purify this compound?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities, especially for small-scale medicinal chemistry applications .

- Membrane Separation : Nanofiltration membranes (MWCO ~300–500 Da) isolate the compound from unreacted starting materials in continuous-flow systems .

- Crystallization : Solvent screening (e.g., ethanol/water mixtures) optimizes crystal purity and size for X-ray studies .

Q. What strategies mitigate instability (e.g., hydrolysis, oxidation) during storage or reaction?

Methodological Answer:

- Storage : Anhydrous conditions (desiccants, inert atmosphere) prevent ester hydrolysis. Low temperatures (−20°C) reduce oxidative degradation .

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to formulations for long-term storage .

- In Situ Derivatization : Protect the hydroxy group via temporary silylation (e.g., TMSCl) during synthetic steps .

特性

IUPAC Name |

ethyl 2-(4-hydroxypyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-2-12-7(11)5-9-4-6(10)3-8-9/h3-4,10H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMDRTKFTFGVPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。